N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is an organic compound that belongs to the class of amides It features a complex structure with a methoxybenzyl group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and a Lewis acid catalyst.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)-3-(5-(4-nitrophenyl)furan-2-yl)propanamide
- N-(4-Methoxybenzyl)-3-(5-(2-nitrophenyl)furan-2-yl)propanamide
- N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)thiophene-2-yl)propanamide
Uniqueness
N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is unique due to the specific positioning of the nitrophenyl group and the presence of the furan ring
Properties
CAS No. |
853330-04-8 |
---|---|
Molecular Formula |
C21H20N2O5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C21H20N2O5/c1-27-18-7-5-15(6-8-18)14-22-21(24)12-10-19-9-11-20(28-19)16-3-2-4-17(13-16)23(25)26/h2-9,11,13H,10,12,14H2,1H3,(H,22,24) |
InChI Key |
GLAPSETWAVIWSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.